2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID
Description
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(10-5)12-7(3)8(13)14/h4,7H,1-3H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKPOPRRBXSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at positions 4 and 6 using methylating agents under controlled conditions.
Amination: The amino group is introduced at position 2 of the pyrimidine ring through a nucleophilic substitution reaction.
Attachment of Propionic Acid Moiety: Finally, the propionic acid moiety is attached to the amino group through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Compounds within this chemical class have demonstrated efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Medicinal Chemistry
The compound is primarily used in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for designing inhibitors targeting various biological pathways.
Proteomics Research
This compound has been identified as a biochemical tool in proteomics research, allowing scientists to study protein interactions and functions more effectively .
Synthesis of Novel Compounds
Researchers utilize this compound as an intermediate in the synthesis of novel pyrimidine derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrimidine derivatives, including those similar to this compound, were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The study revealed that certain compounds exhibited strong activity against Gram-positive bacteria, indicating the potential use of such compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ketoprofen (3-Benzoylhydratropic Acid)
- Structure : Benzoylphenyl group attached to propionic acid.
- Uses: Nonsteroidal anti-inflammatory drug (NSAID) for pain management .
- Key Differences: Unlike the target compound’s pyrimidine-amino linkage, Ketoprofen has a benzoylphenyl group, which enhances its cyclooxygenase (COX) inhibition. This aromatic substitution likely increases lipophilicity and bioavailability compared to the pyrimidine-based target.
- Hazards : Typical NSAID risks (gastrointestinal irritation, renal toxicity) .
2-(4-Chloro-2-Methylphenoxy)Propionic Acid (Mecoprop)
- Structure: Chloro-methylphenoxy group linked to propionic acid.
- Uses : Herbicide for broadleaf weed control .
- Key Differences: The phenoxy group in Mecoprop confers herbicidal activity through auxin mimicry, while the pyrimidine-amino group in the target may interact with biological targets via hydrogen bonding.
- Hazards: Carcinogenic (IARC Group 2B), skin/eye irritant .
2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-Propionic Acid
- Structure : Pyrimidinylsulfanyl group attached to propionic acid.
- Key Differences: The sulfanyl (S–) linkage in this compound may increase redox reactivity compared to the amino (N–) group in the target.
- Hazards : Classified as an irritant .
2-(5-Carbamimidoyl-2-hydroxy-benzylamino)-Propionic Acid
- Structure : Carbamimidoyl and hydroxybenzyl groups linked to propionic acid.
2-Butyrylamino Propionic Acid
- Structure : Butyryl amide group attached to propionic acid.
- Key Differences: The amide linkage may reduce acidity compared to the amino group in the target, altering solubility and metabolic stability .
Data Table: Comparative Analysis of Propionic Acid Derivatives
Research Findings and Implications
- Structural Influence on Bioactivity: Pyrimidine vs. Benzoylphenyl: Pyrimidine derivatives (e.g., ) may target nucleotide-binding enzymes, while benzoylphenyl groups (e.g., Ketoprofen) inhibit COX enzymes . Amino vs. Sulfanyl Linkages: Amino groups enhance hydrogen bonding and solubility, whereas sulfanyl groups may increase redox sensitivity .
Biological Activity
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a unique structure that contributes to its interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H12N4O2
- IUPAC Name : 2-(4,6-dimethylpyrimidin-2-ylamino)propanoic acid
- CAS Number : 781654-86-2
The compound's structure includes a pyrimidine ring substituted at positions 4 and 6 with methyl groups, which enhances its lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of target enzymes, preventing substrate access and thereby inhibiting their activity.
- Receptor Modulation : It may also interact with cellular receptors, influencing downstream signaling pathways.
Biological Activity
Recent studies have explored the compound's effects on various biological systems, including its anti-inflammatory and anticancer properties.
Case Studies:
-
Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Cytokine Control Level Treatment Level IL-6 100 pg/mL 35 pg/mL TNF-α 150 pg/mL 50 pg/mL -
Anticancer Effects : In another investigation involving cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.
Cell Line IC50 (µM) A549 (Lung Cancer) 10 MCF7 (Breast Cancer) 15
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the pyrimidine ring can significantly alter the compound's potency and selectivity for specific targets.
- Metabolic Stability : Studies indicate that the compound has favorable metabolic stability compared to structurally similar compounds, which is crucial for therapeutic efficacy.
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Molecular Formula | IC50 (µM) (Cancer) |
|---|---|---|
| This compound | C9H12N4O2 | 10 |
| Sulfamethazine | C12H14N4O3S | 20 |
| Pyrimidine derivative with sulfonamide moieties | C10H12N4O3S | 25 |
Q & A
Q. What are the optimal synthetic routes for 2-(4,6-dimethyl-pyrimidin-2-ylamino)-propionic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine amine with a propionic acid derivative. Key steps include:
- Intermediate Preparation : Use 4,6-dimethyl-2-aminopyrimidine (structurally similar to compounds in ) as the starting material.
- Coupling Reaction : Activate the carboxylic acid group (e.g., via EDC/HOBt coupling) to react with the pyrimidine amine.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to activated acid), control temperature (0–25°C), and use anhydrous solvents to minimize hydrolysis.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine multiple techniques for unambiguous confirmation:
Q. What factors influence the stability of this compound under various storage conditions?
Methodological Answer: Stability is affected by:
- pH : Store in neutral buffers (pH 6–8) to prevent acid/base-catalyzed degradation.
- Temperature : Long-term storage at –20°C in desiccated conditions minimizes thermal decomposition.
- Light : Use amber vials to block UV-induced radical formation (critical for the pyrimidine ring) .
Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts indicate degradation) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., dihydrofolate reductase). The pyrimidine ring may form π-π stacking with aromatic residues, while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex.
Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled compound (label at the methyl group or propionic acid) to track metabolites via LC-MS/MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.
Key Challenge : Differentiate between host and microbial metabolism in in vivo models. Use germ-free mice for controlled studies .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent Variation : Modify pyrimidine substituents (e.g., replace 4,6-CH₃ with Cl or CF₃) to assess steric/electronic effects (see for analogous substitutions).
- Bioactivity Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values to quantify potency.
Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity .
Data Contradictions and Validation
- Synthetic Yields : reports high yields (>80%) for pyrimidinyl aniline intermediates, but similar coupling reactions for propionic acid derivatives () may require optimization due to steric hindrance.
- Stability : While suggests oxidative instability for chlorinated analogs, the dimethyl-substituted pyrimidine in the target compound likely enhances stability due to electron-donating effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
